molecular formula C12H19NO B13254611 4-(Benzylamino)pentan-1-ol

4-(Benzylamino)pentan-1-ol

Cat. No.: B13254611
M. Wt: 193.28 g/mol
InChI Key: RVNBLRJNZBSXCR-UHFFFAOYSA-N
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Description

4-(Benzylamino)pentan-1-ol is an organic compound with the molecular formula C₁₂H₁₉NO It is a primary alcohol with a benzylamino group attached to the fourth carbon of the pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)pentan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-penten-1-ol with benzylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Benzylaminopentanal or benzylaminopentanoic acid.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Substituted benzylamino derivatives.

Scientific Research Applications

4-(Benzylamino)pentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)pentan-1-ol involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially modulating their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Pentanol: A primary alcohol with a similar structure but lacking the benzylamino group.

    4-Penten-1-ol: A precursor in the synthesis of 4-(Benzylamino)pentan-1-ol.

    Benzylamine: Contains the benzylamino group but lacks the pentanol chain.

Uniqueness

This compound is unique due to the presence of both the benzylamino and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-(benzylamino)pentan-1-ol

InChI

InChI=1S/C12H19NO/c1-11(6-5-9-14)13-10-12-7-3-2-4-8-12/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3

InChI Key

RVNBLRJNZBSXCR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1=CC=CC=C1

Origin of Product

United States

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